Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate
CAS No.:
Cat. No.: VC15975821
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO3 |
|---|---|
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C10H13NO3/c1-2-13-10(12)8-6-9-7(11-8)4-3-5-14-9/h6,11H,2-5H2,1H3 |
| Standard InChI Key | QQQXCOSMVVJKJA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC2=C(N1)CCCO2 |
Introduction
Structural Analysis and Molecular Characteristics
Core Architecture
The compound’s architecture combines a pyrrole ring (a five-membered aromatic heterocycle with one nitrogen atom) fused to a tetrahydropyran ring (a six-membered oxygen-containing heterocycle with partial saturation). This fusion occurs at the [3,2-b] position, creating a bicyclic system with enhanced conformational rigidity compared to simpler heterocycles. The ethyl carboxylate group at position 2 further modulates electronic properties, influencing reactivity and intermolecular interactions.
Table 1: Key Structural and Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C10H13NO3/c1-2-13-10(12)8-6-9-7(11-8)4-3-5-14-9/h6,11H,2-5H2,1H3 |
Spectroscopic Characterization
Synthetic Methodologies
Multi-Step Synthesis from Pyrrole Derivatives
The synthesis of Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate typically begins with functionalized pyrrole precursors. A representative pathway involves:
-
Alkylation of Pyrrole: Reaction of 1-(2-hydroxyethyl)pyrrole with bromoethanol under basic conditions to introduce the pyran moiety .
-
Acylation with Ethoxalyl Chloride: Treatment with ethoxalyl chloride (ClC(O)CO₂Et) in the presence of pyridine yields the α-keto ester intermediate .
-
Reductive Cyclization: Sodium borohydride reduces the keto group, followed by acid-mediated cyclization to form the tetrahydropyran ring .
Table 2: Representative Synthetic Steps and Conditions
| Step | Reagents/Conditions | Intermediate/Product |
|---|---|---|
| 1 | Bromoethanol, NaH, THF, 0°C | 1-(2-Hydroxyethyl)pyrrole |
| 2 | Ethoxalyl chloride, Pyridine, 25°C | 2-Ethoxalyl-1-(2-hydroxyethyl)pyrrole |
| 3 | NaBH₄, MeOH, 0°C → HCl, reflux | Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate |
Alternative Routes via Hantzsch-Type Reactions
Hantzsch pyrrole synthesis, involving condensation of β-keto esters with amines, offers another route. For instance, reacting dimethyl acetonedicarboxylate with ethanolamine generates a pyrrole diester, which undergoes decarboxylation and esterification to yield the target compound . This method emphasizes the versatility of ethoxalyl derivatives in constructing fused heterocycles.
Physicochemical and Pharmacological Properties
Biological Activity
While explicit pharmacological data for this compound remains scarce, structurally related pyrrolopyrrole carboxylates exhibit anti-inflammatory and antimicrobial activities. For example, 5,6,7,8-tetrahydropyrrolo[1,2-a]pyridine-8-carboxylic acid derivatives demonstrate inhibitory effects on cyclooxygenase-2 (COX-2) . The fused pyran-pyrrole system may similarly interact with enzyme active sites, warranting further exploration in drug discovery campaigns.
Applications in Medicinal Chemistry
Scaffold for Drug Design
The compound’s rigid bicyclic framework serves as a versatile scaffold for derivatization. Introducing substituents at the pyrrole nitrogen or pyran oxygen could modulate target affinity. For instance, replacing the ethyl group with a propargyl moiety may enhance kinase inhibition, as seen in pyrazolo[1,5-a]pyridine analogs .
Comparison with Benzimidazoles and Simpler Heterocycles
Unlike benzimidazoles, which require protonation for bioactivity, the fused pyran-pyrrole system maintains neutrality across physiological pH ranges, potentially improving bioavailability. Additionally, the tetrahydropyran ring confers greater metabolic stability than dimethylpyrrole carboxylates, which undergo rapid hepatic oxidation .
Future Directions and Challenges
Expanding Synthetic Libraries
Efforts to diversify the compound’s structure should focus on:
-
Position-Specific Functionalization: Introducing halogens or sulfonamides at C-3 or C-4 to explore structure-activity relationships.
-
Asymmetric Synthesis: Developing enantioselective routes to access chiral variants for probing stereochemical effects on bioactivity.
Translational Research
Collaborative studies between synthetic chemists and pharmacologists are critical to evaluate the compound’s therapeutic potential. Priority areas include screening against cancer cell lines and microbial pathogens, coupled with computational modeling to identify putative molecular targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume